![molecular formula C14H11Cl2F4N B13539554 (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with a complex structure that includes both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride
- (4-chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Uniqueness
What sets (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride apart from similar compounds is its specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H11Cl2F4N |
|---|---|
Molecular Weight |
340.1 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-9-6-4-8(5-7-9)13(20)10-2-1-3-11(12(10)16)14(17,18)19;/h1-7,13H,20H2;1H |
InChI Key |
KXDOHWQINYSRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




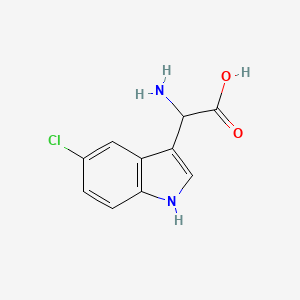
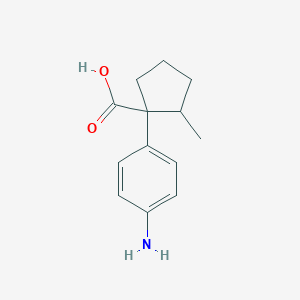
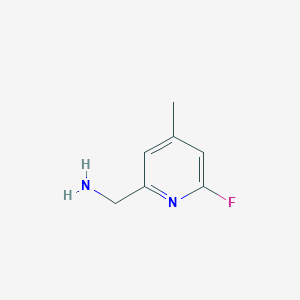
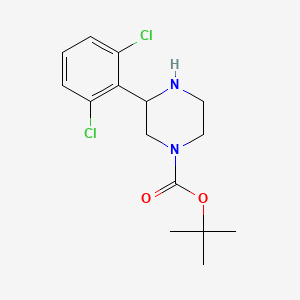
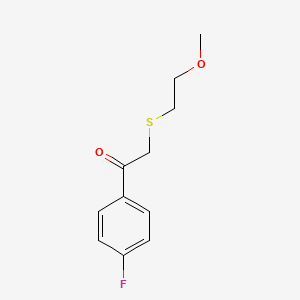
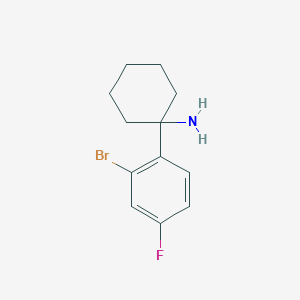

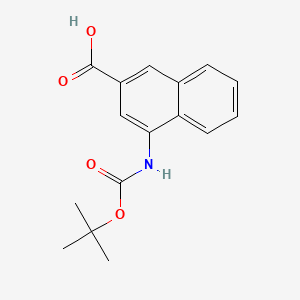

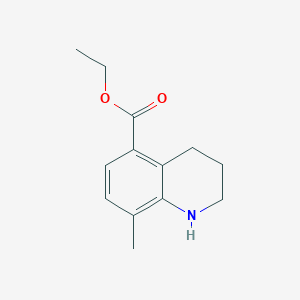
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)

